

The Structural Basis of OICR-8268 Engagement with DCAF1: A Technical Guide

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Compound of Interest

Compound Name: OICR-8268

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the human D-box and WD40 repeat domain-containing protein 1 (DCAF1) in complex with the potent ligand **OICR-8268**. DCAF1 is a critical substrate receptor for the Cullin-RING E3 ubiquitin ligase machinery, playing a pivotal role in protein homeostasis and cellular regulation. Its emergence as a therapeutic target for hijacking by Proteolysis Targeting Chimeras (PROTACs) and for the development of inhibitors has placed a high premium on understanding its molecular interactions. This document summarizes the key structural and biophysical data, details the experimental methodologies used for its characterization, and visualizes the broader signaling context of DCAF1.

Quantitative Biophysical and Crystallographic Data

The interaction between **OICR-8268** and the WD40 repeat (WDR) domain of DCAF1 has been characterized by multiple biophysical techniques, confirming high-affinity binding. The crystal structure of the complex (PDB ID: 8F8E) provides atomic-level insights into this interaction.^[1]

Table 1: Biophysical Binding Data for OICR-8268 with DCAF1 WDR Domain

Assay Type	Parameter	Value	Reference
Surface Plasmon Resonance (SPR)	KD	38 ± 1.5 nM	[1] [2] [3]
Isothermal Titration Calorimetry (ITC)	KD	216 ± 76 nM	[3]
Cellular Thermal Shift Assay (CETSA)	EC50	10 µM	[1] [3]

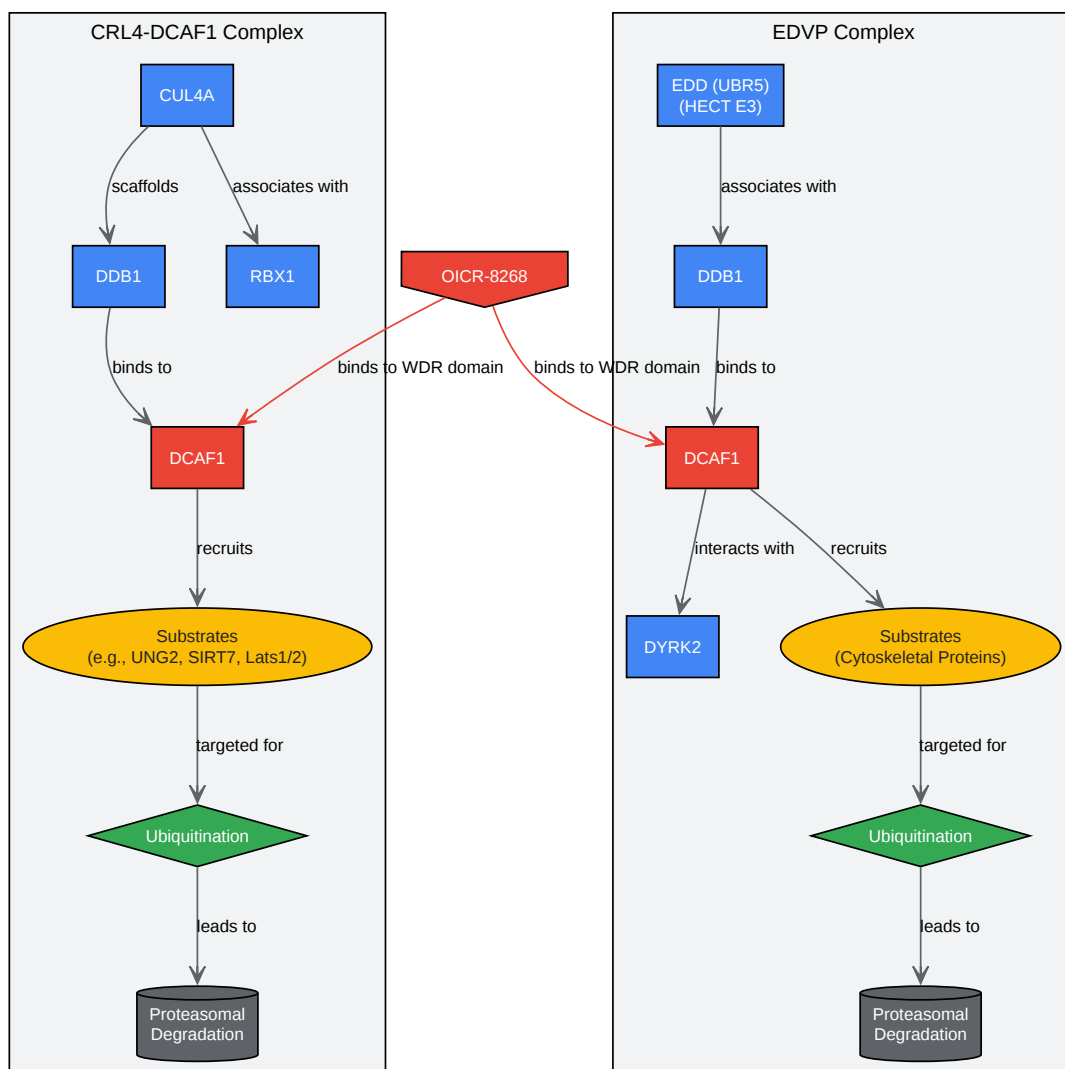
Table 2: Crystallographic Data for the DCAF1-OICR-8268 Complex (PDB: 8F8E)

Parameter	Value	Reference
Resolution	1.55 Å	[1]
R-Value Free	0.209	[1]
R-Value Work	0.181	[1]
Space Group	P 1 21 1	[4]
Unit Cell Dimensions (a, b, c)	48.87 Å, 88.08 Å, 73.56 Å	[4]
Unit Cell Angles (α, β, γ)	90°, 97.56°, 90°	[4]

DCAF1 Signaling Pathways

DCAF1 is a unique substrate receptor as it can associate with two distinct E3 ubiquitin ligase complexes: the Cullin 4-based CRL4DCAF1 complex and the EDD-DDB1-VprBP (EDVP) complex.[\[2\]](#)[\[5\]](#) This dual functionality allows DCAF1 to regulate a diverse array of cellular processes by targeting different substrates for ubiquitination and subsequent proteasomal degradation.

DCAF1-Mediated Ubiquitination Pathways



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DCAF1 functions as a substrate receptor for two distinct E3 ligase complexes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the DCAF1-**OICR-8268** complex.

Protein Expression and Purification

The human DCAF1 WDR domain (residues 1041-1393) was expressed in *Spodoptera frugiperda* (Sf9) insect cells using a baculovirus expression system. The protein was purified using a combination of affinity and size-exclusion chromatography to ensure high purity and homogeneity for subsequent biophysical and structural studies.

X-ray Crystallography

The crystal structure of the DCAF1 WDR domain in complex with **OICR-8268** was determined by X-ray diffraction.

Crystallization:

- Method: Vapor diffusion, hanging drop.[\[4\]](#)
- Conditions: Crystals were grown at 293 K in a solution containing 20% PEG3350 and 0.2M di-Ammonium Citrate.[\[4\]](#)

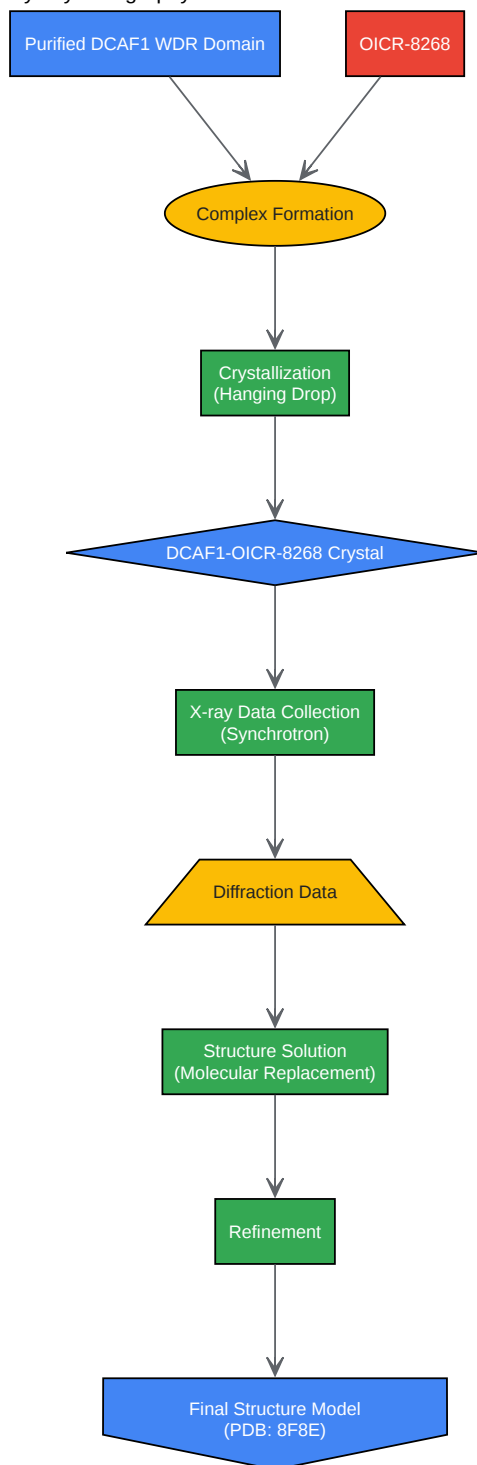
Data Collection:

- Synchrotron Source: Advanced Photon Source (APS) Beamline 24-ID-C.[\[4\]](#)
- Detector: DECTRIS EIGER X 16M.[\[4\]](#)
- Temperature: 100 K.[\[4\]](#)
- Method: Single-wavelength anomalous diffraction.[\[4\]](#)

Structure Solution and Refinement:

- The structure was solved by molecular replacement and refined using standard crystallographic software packages to a resolution of 1.55 Å.[\[1\]](#)

X-ray Crystallography Workflow for DCAF1-OICR-8268



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Workflow for determining the crystal structure of the DCAF1-**OICR-8268** complex.

Surface Plasmon Resonance (SPR)

SPR assays were performed to determine the binding kinetics and affinity (KD) of **OICR-8268** to the DCAF1 WDR domain. In a typical SPR experiment, the DCAF1 protein is immobilized on a sensor chip, and a solution containing **OICR-8268** is flowed over the surface. The change in the refractive index at the surface upon binding is measured in real-time, allowing for the calculation of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and to determine the thermodynamic parameters of the interaction. In an ITC experiment, a solution of **OICR-8268** is titrated into a sample cell containing the DCAF1 WDR domain. The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

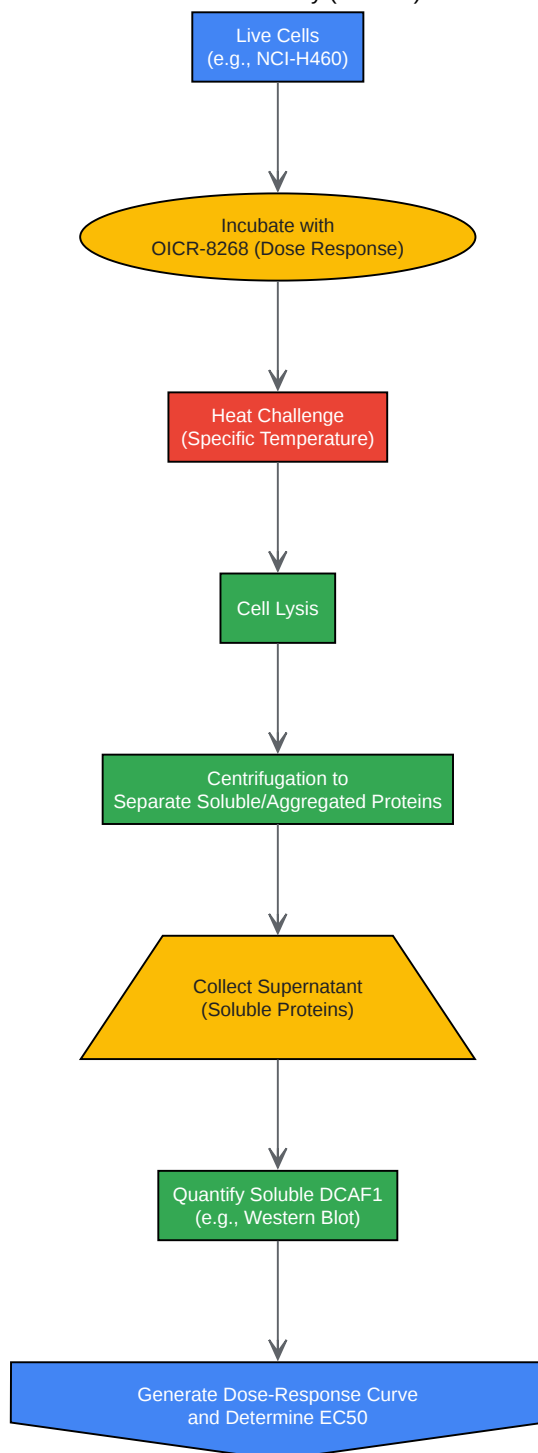
CETSA was employed to confirm the target engagement of **OICR-8268** with DCAF1 in a cellular context. This assay is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

General Protocol:

- **Compound Incubation:** NCI-H460 cells were incubated with varying concentrations of **OICR-8268**.^[6]
- **Heat Treatment:** The cells were then heated to a specific temperature to induce protein denaturation.
- **Lysis and Separation:** Cells were lysed, and soluble proteins were separated from aggregated, denatured proteins by centrifugation.
- **Protein Detection:** The amount of soluble DCAF1 remaining was quantified, typically by Western blotting or other protein detection methods.

- EC50 Determination: The concentration of **OICR-8268** that resulted in 50% stabilization of DCAF1 (the EC50 value) was calculated.[1][3]

Cellular Thermal Shift Assay (CETSA) Workflow



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Workflow for assessing in-cell target engagement using CETSA.

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